

Application Note: Synthesis and Characterization of 5-Methyl-3-phenylhexan-2-ol

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Compound of Interest

Compound Name: 5-methyl-3-phenylhexan-2-ol

CAS No.: 605680-33-9

Cat. No.: B6281370

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Target Audience: Synthetic Chemists, Process Researchers, and Drug Development

Professionals Application: Intermediate synthesis for centrally acting pharmaceutical agents (e.g., CB1 receptor antagonists)[1].

Mechanistic Rationale & Pathway Design

The synthesis of **5-methyl-3-phenylhexan-2-ol**[2] requires the strategic assembly of a branched aliphatic chain onto a benzylic framework, followed by the stereoselective reduction of a ketone. This protocol utilizes a highly efficient two-step sequence: the α -alkylation of a benzylic ketone followed by a borohydride-mediated carbonyl reduction[3].

Regioselectivity in α -Alkylation

The starting material, 1-phenylpropan-2-one (phenylacetone), possesses two distinct α -carbon sites. The benzylic protons ($pK_a \approx 16$) are substantially more acidic than the terminal methyl protons ($pK_a \approx 20$). Deprotonation with a strong, non-nucleophilic base like Sodium Hydride (NaH) exclusively generates the thermodynamically stable, phenyl-conjugated enolate. This ensures strict regiocontrol during the subsequent S_N2 attack on isobutyl bromide, yielding 5-methyl-3-phenylhexan-2-one[4] without the need for directing groups.

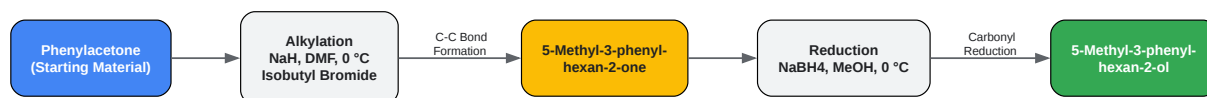
Diastereoselectivity in Carbonyl Reduction

The intermediate ketone possesses a chiral center at the C3 position. Reduction with Sodium Borohydride (NaBH₄) in methanol proceeds via the Felkin-Anh transition state. The bulky phenyl and isobutyl groups dictate the facial trajectory of the incoming hydride, typically resulting in a predictable mixture of syn and anti diastereomers.

Regulatory Considerations & Alternative Routing

Expert Note: Phenylacetone is classified as a DEA List I / Schedule II controlled substance due to its potential for diversion. For laboratories lacking the requisite regulatory licensing, an alternative, non-controlled pathway involves the conversion of 4-methyl-2-phenylpentanoic acid to its Weinreb amide, followed by Grignard addition with methylmagnesium bromide to yield the identical intermediate ketone[5].

Synthetic Workflow Visualization



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Workflow for the two-step synthesis of **5-methyl-3-phenylhexan-2-ol** from phenylacetone.

Experimental Protocols

Phase 1: Synthesis of 5-Methyl-3-phenylhexan-2-one

Table 1: Phase 1 Quantitative Reagent Profile (10 mmol scale)

Reagent	MW (g/mol)	Equivalents	Amount	Mechanistic Role
Phenylacetone	134.18	1.0	1.34 g (1.33 mL)	Substrate
NaH (60% in mineral oil)	24.00	1.2	0.48 g	Irreversible Base
Isobutyl Bromide	137.02	1.2	1.64 g (1.30 mL)	Electrophile
Anhydrous DMF	N/A	N/A	15.0 mL	Polar Aprotic Solvent

Step-by-Step Methodology:

- Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet.
- Base Suspension: Add NaH (0.48 g, 60% dispersion) to the flask. Wash the dispersion twice with anhydrous hexane (2 x 5 mL) under argon to remove the mineral oil, decanting the solvent carefully. Suspend the activated NaH in anhydrous DMF (10 mL) and cool the mixture to 0 °C using an ice-water bath.
- Enolate Formation: Dissolve phenylacetone (1.34 g) in anhydrous DMF (5 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Causality: Slow addition at 0 °C controls the exothermic deprotonation and prevents aldol self-condensation. Stir for 30 minutes until hydrogen gas evolution ceases.
- Alkylation: Add isobutyl bromide (1.64 g) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.
- In-Process Control: Monitor reaction completion via TLC (Hexanes/EtOAc 9:1, UV detection) or GC-MS.
- Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to neutralize unreacted base. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 15 mL).

- Purification: Wash the combined organic layers with distilled water (3 x 15 mL) to remove DMF, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, 0-5% EtOAc in hexanes) to isolate the intermediate ketone.

Phase 2: Synthesis of 5-Methyl-3-phenylhexan-2-ol

Table 2: Phase 2 Quantitative Reagent Profile (5 mmol scale)

Reagent	MW (g/mol)	Equivalents	Amount	Mechanistic Role
5-Methyl-3-phenylhexan-2-one	190.28	1.0	0.95 g	Substrate
Sodium Borohydride (NaBH ₄)	37.83	1.5	0.28 g	Hydride Donor
Methanol (MeOH)	N/A	N/A	10.0 mL	Solvent / Activator
1.2 N HCl (aq)	N/A	Excess	~5.0 mL	Quenching Agent

Step-by-Step Methodology:

- Preparation: In a 25 mL round-bottom flask, dissolve 5-methyl-3-phenylhexan-2-one (0.95 g) in HPLC-grade methanol (10 mL)[3].
- Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Methanol hydrogen-bonds to the carbonyl oxygen, increasing its electrophilicity. Cooling prevents the exothermic degradation of NaBH₄ by the protic solvent.
- Reduction: Add NaBH₄ (0.28 g) portion-wise over 10 minutes to manage effervescence (H₂ gas).
- Reaction: Remove the ice bath and stir the solution at room temperature for 1.5 hours[3].

- Workup: Quench the reaction by the dropwise addition of 1.2 N HCl until gas evolution stops and the pH is slightly acidic (~pH 5). Causality: Acidic quenching destroys residual borohydride complexes and ensures complete protonation of the alkoxide intermediate.
- Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the resulting aqueous residue between Ethyl Acetate (EtOAc) (15 mL) and water (10 mL). Extract the aqueous layer with an additional portion of EtOAc (10 mL).
- Final Polish: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude **5-methyl-3-phenylhexan-2-ol** is typically >95% pure and can be used directly for subsequent amidation or esterification workflows[3].

References

- PubChem Compound Summary for CID 22270425 Source: National Center for Biotechnology Information (NCBI) URL:[[Link](#)]
- PubChem Compound Summary for CID 13156512 Source: National Center for Biotechnology Information (NCBI) URL:[[Link](#)]
- Substituted Amides (Patent WO2003077847A2)
- Substituted Amides (Patent EP1496838B1)

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- 2. 5-Methyl-3-phenylhexan-2-ol | C₁₃H₂₀O | CID 22270425 - PubChem [pubchem.ncbi.nlm.nih.gov]
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